2-[acetyl(benzyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(benzyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(benzyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the furan ring and other functional groups. Common reagents used in these reactions include thioamides, acyl chlorides, and furfurylamines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(benzyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[acetyl(benzyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[acetyl(benzyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with various biological activities.
Benzylamine derivatives: Compounds with similar structural features and potential biological activities.
Furfurylamine derivatives: Compounds containing the furan ring and amine group.
Uniqueness
2-[acetyl(benzyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[acetyl(benzyl)amino]-N-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13-17(18(24)20-11-16-9-6-10-25-16)26-19(21-13)22(14(2)23)12-15-7-4-3-5-8-15/h3-10H,11-12H2,1-2H3,(H,20,24) |
InChI Key |
VVFANASGIZEMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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